molecular formula C14H24Cl2F2N4O B2541724 N-(2-Amino-1-cyclohexylethyl)-2,2-difluoro-2-(2-methylpyrazol-3-yl)acetamide;dihydrochloride CAS No. 2418643-00-0

N-(2-Amino-1-cyclohexylethyl)-2,2-difluoro-2-(2-methylpyrazol-3-yl)acetamide;dihydrochloride

Cat. No. B2541724
CAS RN: 2418643-00-0
M. Wt: 373.27
InChI Key: GURXOGFAXVVALL-UHFFFAOYSA-N
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Description

The compound "N-(2-Amino-1-cyclohexylethyl)-2,2-difluoro-2-(2-methylpyrazol-3-yl)acetamide; dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities. For instance, the first paper details the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which shares the amide functional group and an aromatic amine, which are common features in medicinal chemistry due to their potential biological activities . The second paper explores a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which are evaluated as opioid kappa agonists, indicating the relevance of such structures in drug discovery .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. In the first paper, the target compound is synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU under dry conditions . This method suggests that similar amide compounds could be synthesized using acylation reactions with appropriate amines and acid derivatives. The second paper does not provide detailed synthetic steps but implies the use of chiral amino acids to introduce substituents, which could be a strategy for synthesizing the compound with the desired stereochemistry .

Molecular Structure Analysis

The molecular structure of the compound from the first paper is determined using crystallography, revealing an orthorhombic crystal system with specific unit cell parameters and exhibiting intermolecular hydrogen bonds . Although the exact structure of "N-(2-Amino-1-cyclohexylethyl)-2,2-difluoro-2-(2-methylpyrazol-3-yl)acetamide; dihydrochloride" is not provided, it can be inferred that similar analytical techniques could be used to elucidate its structure, and it may also exhibit hydrogen bonding due to the presence of amide and amine groups.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of the specific compound . However, amide compounds, in general, can participate in various chemical reactions, such as hydrolysis, amidation, and nucleophilic substitution, which could be relevant for further functionalization or for understanding its mechanism of action in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not described in the papers. However, based on the structural similarities to the compounds discussed, it can be hypothesized that "N-(2-Amino-1-cyclohexylethyl)-2,2-difluoro-2-(2-methylpyrazol-3-yl)acetamide; dihydrochloride" would exhibit properties typical of solid organic compounds, such as a specific melting point, solubility in organic solvents, and stability under standard conditions. The presence of the difluoro group and the dihydrochloride salt form would influence its solubility and potentially its biological activity .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Derivatives

Compounds with similar structural motifs have been synthesized and characterized, indicating the importance of such molecules in developing new chemical entities. For instance, Raslan, Sayed, and Khalil (2016) discussed the synthesis of various heterocyclic derivatives, including pyrazole, thiazole, and pyridine, showcasing the potential of complex acetamides in medicinal chemistry and material science Raslan, M., Sayed, S., & Khalil, M. A. (2016). Synthesis of Some Pyrazole, Thiazole, Pyridine, and 1,3,4-Thiadiazole Derivatives Incorporating 2-Thiazolyl Moiety. Journal of Heterocyclic Chemistry, 53, 727-733.

Structural Studies and Molecular Interactions

Boechat et al. (2011) provided insights into the structural aspects of acetamide derivatives, highlighting their molecular shapes and intermolecular interactions. These findings are crucial for understanding the physical and chemical properties of similar compounds, including their potential binding affinity and specificity towards biological targets Boechat, N., Bastos, M., Maciel, L. C., Kover, W. B., Wardell, S., & Wardell, J. (2011). Structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides. Journal of Chemical Crystallography, 41, 874-879.

Biological Activities and Potential Therapeutic Applications

Research on acetamide derivatives has shown their potential in exhibiting various biological activities. Aggarwal et al. (2014) synthesized and evaluated a series of aminopyrazole derivatives for their antibacterial and cytotoxic properties, suggesting the applicability of such compounds in developing new antimicrobial and anticancer agents Aggarwal, R., Bansal, A., Rozas, I., Diez-Cecilia, E., Kaur, A., Mahajan, R., & Sharma, J. (2014). p-Toluenesulfonic acid-catalyzed solvent-free synthesis and biological evaluation of new 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazole derivatives. Medicinal Chemistry Research, 23, 1454-1464.

Chemical Synthesis and Material Science Applications

The versatility of acetamide derivatives in chemical synthesis is evident from the work of Noolvi et al. (2014), who demonstrated the synthesis and antimicrobial activity of azetidine-2-one derivatives of 1H-benzimidazole. This research underscores the potential of complex acetamides in synthesizing new materials with specific functionalities Noolvi, M., Agrawal, S., Patel, H., Badiger, A., Gaba, M., & Zambre, A. (2014). Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole. Arabian Journal of Chemistry, 7, 219-226.

properties

IUPAC Name

N-(2-amino-1-cyclohexylethyl)-2,2-difluoro-2-(2-methylpyrazol-3-yl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F2N4O.2ClH/c1-20-12(7-8-18-20)14(15,16)13(21)19-11(9-17)10-5-3-2-4-6-10;;/h7-8,10-11H,2-6,9,17H2,1H3,(H,19,21);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURXOGFAXVVALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C(=O)NC(CN)C2CCCCC2)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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